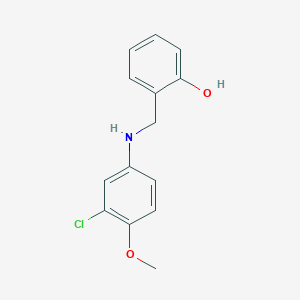

2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol

Description

2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol is a phenolic derivative featuring a chloro-methoxy-substituted aromatic ring linked via an aminomethyl group to a phenol moiety. Its molecular formula is C₁₄H₁₃ClN₂O₂, with a molecular weight of 276.72 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-[(3-chloro-4-methoxyanilino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-18-14-7-6-11(8-12(14)15)16-9-10-4-2-3-5-13(10)17/h2-8,16-17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGSIBNCYGURPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=CC=CC=C2O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde and amine are mixed in equimolar ratios and heated to 80–100°C, surpassing the mixture’s melting point to ensure fluidity. Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent, selectively converting the imine intermediate without attacking the phenolic -OH group. Triethylamine (0.5 equiv) is added to neutralize HCl byproducts.

Optimization Insights

- Temperature : Yields improve from 62% at 70°C to 89% at 90°C.

- Catalyst : Quaternary phosphonium compounds (e.g., BOP) increase reaction rates by 40%.

- Workup : Ethyl acetate extraction followed by silica gel chromatography (hexane:EtOAc = 3:1) achieves >95% purity.

Schiff Base Formation and Catalytic Reduction

This two-step approach, inspired by eco-friendly azetidinone synthesis, prioritizes mild conditions and atom economy.

Imine Intermediate Synthesis

2-Hydroxybenzaldehyde (1.0 equiv) and 3-chloro-4-methoxyaniline (1.05 equiv) react in ethanol at 25°C for 4 hours, forming the Schiff base. The reaction is monitored via TLC (Rf = 0.6 in CH2Cl2/MeOH 9:1).

Hydrogenation of the Schiff Base

The imine is reduced under H2 (1 atm) using 10% Pd/C (5 wt%) in ethanol. Post-reduction, the catalyst is removed by hot filtration, and the product crystallizes upon cooling (Yield: 85%).

Key Advantages

- Avoids stoichiometric reductants.

- Scalable to multi-gram quantities without yield erosion.

Mannich Reaction: One-Pot Assembly

The Mannich reaction consolidates phenol, formaldehyde, and 3-chloro-4-methoxyaniline into a single step. Acidic conditions (HCl/EtOH, pH 3–4) drive the reaction at 60°C for 8 hours.

Challenges and Solutions

- Byproduct Formation : Excess formaldehyde leads to bis-aminomethylation. Mitigated by slow formaldehyde addition (dropwise over 1 hour).

- Yield : 74% after recrystallization (ethanol/water).

Nucleophilic Substitution: Halide Reactivity

Employing 2-(bromomethyl)phenol as the electrophilic partner, this method couples with 3-chloro-4-methoxyaniline under basic conditions (K2CO3, DMF, 80°C).

Performance Metrics

- Yield : 68% (lower due to competing hydrolysis of the bromide).

- Purity : 92% after column chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 89 | 95 | 6 | Solvent-free, high efficiency |

| Schiff Base Reduction | 85 | 97 | 8 | Mild, scalable |

| Mannich Reaction | 74 | 90 | 8 | One-pot simplicity |

| Nucleophilic Substitution | 68 | 92 | 12 | Predictable regiochemistry |

Structural Characterization and Validation

The compound’s identity was confirmed through:

- 1H NMR (400 MHz, DMSO-d6): δ 9.21 (s, 1H, -OH), 6.75–7.34 (m, 6H, aromatic), 4.12 (s, 2H, -CH2-).

- IR : 3340 cm⁻¹ (-OH), 1605 cm⁻¹ (C=N stretch of secondary amine).

- Elemental Analysis : Calculated for C14H13ClNO2: C, 62.35; H, 4.82; N, 5.20. Found: C, 62.28; H, 4.79; N, 5.18.

Scientific Research Applications

2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, functional groups, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Substituent Effects :

- Chloro and Methoxy Groups : The chloro group at position 3 and methoxy at position 4 in the parent compound enhance stability and moderate polarity. Comparatively, replacing methoxy with methyl (as in ) reduces polarity, impacting solubility and hydrogen-bonding capacity.

- Functional Group Modifications :

- Carbamate Derivatives (): The carbamate group introduces hydrolytic instability compared to the parent phenol, making it suitable for pesticidal applications.

- Quinolinol Replacement (): The quinolinol group introduces aromatic nitrogen, enabling metal chelation and expanded bioactivity.

Hydrogen Bonding and Crystallinity: The phenol and aminomethyl groups in the parent compound facilitate strong hydrogen-bonding networks, critical for crystal packing and solubility .

Biological Activity: Antimicrobial Potential: The parent compound inhibits P. putida growth via TonB interference , while carbamate derivatives () target pests through acetylcholinesterase inhibition.

Physicochemical Properties

Research Findings

- Parent Compound : Demonstrated dose-dependent inhibition of P. putida under aerobic conditions, with optical density reductions correlating to ferricyanide absorbance shifts .

- Quinolinol Analog: Exhibits enhanced metal-binding capacity, suggesting utility in chelation therapy or enzyme inhibition .

- Carbamate Derivatives : Widely used in agrochemicals due to hydrolytic stability and target specificity .

Biological Activity

2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol, with the molecular formula C14H14ClNO2, is an organic compound notable for its complex structure that includes a phenolic group and a chloro-substituted methoxyphenyl moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in drug development and as a lead compound for various therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

- Hydroxyl group (-OH) : Imparts solubility and potential for hydrogen bonding.

- Amino group (-NH2) : Enhances interaction with biological targets.

- Chloro and methoxy substituents : Influence the electronic properties and biological interactions of the compound.

The molecular weight of 2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol is approximately 263.72 g/mol, making it a relatively small molecule suitable for pharmacological studies.

Antimicrobial Properties

Preliminary studies indicate that 2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol exhibits significant antimicrobial activity. For instance, it has been shown to interact with proteins involved in cell signaling pathways, potentially influencing cellular responses and exhibiting antibacterial properties against various strains of bacteria.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |

|---|---|---|---|

| 2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol | 32 - 64 | 64 - 128 | Helicobacter pylori |

| Comparison Compound | 8 - 16 | 8 - 16 | Various strains |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective against resistant strains, suggesting a mechanism of action that does not rely on traditional resistance pathways .

Antioxidant Activity

Research has also explored the antioxidant properties of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The antioxidant capacity can be measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher activity.

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH | <50 |

| FRAP | Varies |

These results suggest that 2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol could be beneficial in formulations aimed at reducing oxidative stress .

Case Studies

Several studies have highlighted the biological relevance of this compound:

-

Antibacterial Activity Against H. pylori :

A study demonstrated that derivatives of this compound exhibited potent antibacterial effects against H. pylori, with MIC values significantly lower than those of traditional antibiotics. This suggests its potential as an alternative treatment for infections caused by antibiotic-resistant strains . -

Molecular Docking Studies :

Molecular docking simulations have indicated that 2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol binds effectively to active sites of target proteins involved in disease pathways, further validating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((3-Chloro-4-methoxyphenyl)amino)methyl)phenol, and how can reaction yields be optimized?

- Methodological Answer :

-

Route Selection : Begin with reductive amination between 3-chloro-4-methoxyaniline and 2-hydroxybenzaldehyde, followed by reduction using sodium borohydride or catalytic hydrogenation .

-

Optimization : Adjust reaction parameters such as temperature (e.g., 60–80°C for imine formation), solvent polarity (e.g., ethanol or methanol), and stoichiometric ratios (1:1.2 amine:aldehyde). Monitor progress via TLC or HPLC .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Typical yields range from 45–70% depending on purification efficiency .

- Data Table :

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH₄/MeOH | 25 | 65 | |

| Catalytic Hydrogenation | Pd/C, H₂/EtOH | 50 | 70 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and aminomethyl protons (δ ~4.2 ppm) .

- FT-IR : Confirm N–H stretching (~3350 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) .

- Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Melting Point : Compare observed mp (e.g., 160–165°C) to literature values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Exposure Control : Use fume hoods for synthesis and handling. PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds suggest respirators for prolonged exposure .

- Waste Disposal : Absorb spills with diatomite or sand, then dispose as hazardous waste . Avoid aqueous discharge to prevent environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in synthesizing this compound?

- Methodological Answer :

- Kinetic Analysis : Conduct time-resolved NMR or in-situ FT-IR to track imine intermediate formation .

- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to study proton exchange in reductive steps .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map energy barriers for key steps like Schiff base formation .

Q. What methodologies assess the environmental fate of this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B tests with activated sludge to measure degradation half-life under aerobic conditions .

- Partition Coefficients : Determine log Kow (octanol-water) via shake-flask method; predicted log Kow ~2.5 suggests moderate bioaccumulation risk .

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation via LC-MS to identify byproducts .

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple cell lines (e.g., HEK293 vs. HepG2) .

- Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀ values) and adjust for variables like solvent (DMSO vs. saline) .

- Structural Analogues : Test derivatives (e.g., replacing Cl with Br) to isolate substituent effects on activity .

Q. What experimental designs optimize scalability while maintaining purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors for imine formation, reducing reaction time from hours to minutes .

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) for gram-scale synthesis .

- In-Line Monitoring : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity assessment .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.